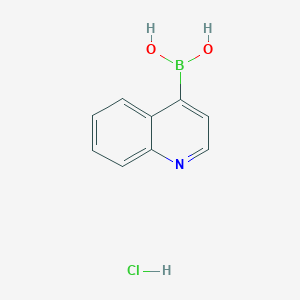

Quinolin-4-ylboronic acid hydrochloride

Description

BenchChem offers high-quality Quinolin-4-ylboronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-4-ylboronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9BClNO2 |

|---|---|

Molecular Weight |

209.44 g/mol |

IUPAC Name |

quinolin-4-ylboronic acid;hydrochloride |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6,12-13H;1H |

InChI Key |

UJXFXGRENMLARN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=NC2=CC=CC=C12)(O)O.Cl |

Origin of Product |

United States |

Comprehensive Characterization Guide: Quinolin-4-ylboronic Acid Hydrochloride

Executive Summary

This technical guide details the physicochemical and spectroscopic characterization of Quinolin-4-ylboronic acid hydrochloride . While the free acid (CAS 371764-64-6) is the standard commercial form, the hydrochloride salt is frequently generated in situ or isolated to enhance aqueous solubility and shelf-stability. This compound is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimalarial scaffolds via Suzuki-Miyaura cross-coupling.

The following sections provide high-fidelity spectral data, stability profiling regarding protodeboronation, and optimized usage protocols, grounded in empirical chemical principles.

Part 1: Molecular Identity & Physicochemical Properties

The hydrochloride salt differs significantly from the free acid in terms of solubility and lattice stability. The protonation of the quinoline nitrogen (

| Property | Data / Description |

| IUPAC Name | (Quinolin-4-yl)boronic acid hydrochloride |

| Chemical Formula | |

| Molecular Weight | 209.44 g/mol (Salt) / 172.98 g/mol (Free Acid) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | High: Water, Methanol, DMSO; Low: |

| pKa (Boronic Acid) | ~8.6 (Ionization of the boronate) |

| pKa (Quinoline N) | ~4.9 (Protonation of the ring nitrogen) |

Structural Equilibrium Diagram

Boronic acids exist in a dynamic equilibrium. The HCl salt stabilizes the monomeric acid form by disrupting the dehydration pathway that leads to boroxine trimers.

Figure 1: The equilibrium between the stable HCl salt, the free acid, and the boroxine anhydride.[1] Control of pH and water content dictates the dominant species.

Part 2: Spectroscopic Characterization

Accurate characterization requires understanding the impact of the hydrochloride counterion. Protonation of the quinoline nitrogen causes a significant downfield shift (deshielding) of the protons adjacent to the nitrogen (H-2 and H-8) compared to the free base.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-2 | 9.15 – 9.25 | Doublet ( | 1H | Most deshielded due to adj. |

| OH (Boronic) | 8.60 – 8.90 | Broad Singlet | 2H | Exchangeable. Disappears with |

| H-8 | 8.35 – 8.45 | Doublet | 1H | Deshielded by peri-interaction and |

| H-5 | 8.15 – 8.25 | Doublet | 1H | Typical aromatic. |

| H-7 | 7.90 – 8.00 | Triplet/Multiplet | 1H | Aromatic ring. |

| H-3 | 7.80 – 7.85 | Doublet ( | 1H | Ortho to Boron; shielded relative to H-2. |

| H-6 | 7.70 – 7.80 | Triplet/Multiplet | 1H | Aromatic ring. |

| NH+ | 13.0 – 14.0 | Broad | 1H | Often invisible due to rapid exchange, but indicates salt formation. |

C NMR (100 MHz, DMSO-

)

Key diagnostic peaks:

-

C-2: ~148.0 ppm (Deshielded by N).

-

C-4: ~140-145 ppm (Broad/Low intensity due to Quadrupolar relaxation of Boron). Note: Carbon atoms directly attached to boron often disappear in standard 1D

C NMR. -

C-8a/4a: ~125-130 ppm (Junction carbons).

B NMR (128 MHz, DMSO-

)

-

Shift:

28.0 – 30.0 ppm. -

Appearance: Broad singlet.

-

Interpretation: Indicates

hybridized boron. A shift to ~5-10 ppm would indicate formation of a tetrahedral boronate species (e.g., if excess base were present).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Observed Ion:

(Free base mass + H) -

m/z: 174.1 (for

B isotope). -

Isotopic Pattern: Distinctive boron pattern. The

B isotope (approx. 20% abundance) appears at m/z 173.1. -

Diagnostic Ratio: The M (174.1) peak should be roughly 4x the intensity of the M-1 (173.1) peak.[2]

Part 3: Stability & Purity Profiling

The Protodeboronation Challenge

Heteroaryl boronic acids, particularly those with boron at the 2- or 4-position of quinoline/pyridine, are highly susceptible to protodeboronation (loss of the

-

High pH (formation of the boronate anion).

-

High Temperature.

-

Metal impurities.

Stability Protocol:

-

Storage: Store at -20°C under Argon.

-

Handling: Avoid prolonged exposure to basic aqueous solutions before adding the catalyst.

-

QC Check: If the solid turns brown or sticky, check

H NMR for the appearance of Quinoline (signals at

Part 4: Synthetic Utility (Suzuki-Miyaura Protocol)[1]

The following protocol is optimized for 4-substituted quinoline boronic acids, minimizing protodeboronation by using a mild base and high-activity catalyst system.

Optimized Cross-Coupling Workflow

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Boronic Acid: Quinolin-4-ylboronic acid HCl (1.2 equiv)

-

Catalyst:

(3-5 mol%) - Chosen for high turnover and stability. -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

-

Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid HCl salt, and Base. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture.

-

Catalyst Addition: Add

quickly under a counter-flow of Argon. -

Reaction: Heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Catalytic Cycle Visualization

Figure 2: The Suzuki-Miyaura catalytic cycle. The transmetallation step is critical for quinoline boronic acids; base activation must be balanced to prevent deboronation.

References

-

PubChem. (n.d.). Quinoline-4-boronic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[5][6] Retrieved from [Link][5]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[4][6][7][8] Retrieved from [Link]

Sources

- 1. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties | MDPI [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 371764-64-6|Quinolin-4-ylboronic acid|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

Quinolin-4-ylboronic acid hydrochloride CAS number and properties

This technical guide details the properties, synthesis, and application of Quinolin-4-ylboronic acid hydrochloride , a critical yet sensitive organoboron reagent used in the development of kinase inhibitors and complex heterocyclic scaffolds.[1]

CAS Number (Free Acid): 371764-64-6

CAS Number (HCl Salt): Non-specific (often referenced under free acid 371764-64-6 or supplier-specific codes like 677702-23-7 for related isomers)

Formula:

Executive Summary & Chemical Identity

Quinolin-4-ylboronic acid hydrochloride is the stabilized salt form of 4-quinolineboronic acid. While the free acid is susceptible to rapid protodeboronation (C–B bond cleavage) under neutral-to-basic conditions, the hydrochloride salt protonates the quinoline nitrogen, disrupting the zwitterionic pathway responsible for decomposition.[1] This reagent is a primary building block for introducing the quinoline moiety via Suzuki-Miyaura cross-coupling in drug discovery programs targeting kinases (e.g., HIPK2, CLK) and bacterial topoisomerases.[1]

Physicochemical Properties

| Property | Data |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (with decomposition over time) |

| Melting Point | >300°C (decomposes) |

| pKa (est) | ~3.8 (Quinoline N), ~8.5 (Boronic Acid) |

| Storage | -20°C, Hygroscopic, store under Argon/Nitrogen |

| Stability | High Risk: Prone to protodeboronation in aqueous base.[1][3] |

Synthesis & Manufacturing Methodologies

The synthesis of Quinolin-4-ylboronic acid requires strict control of temperature and pH to prevent immediate degradation. Two primary routes are employed: Cryogenic Lithium-Halogen Exchange (preferred for scale) and Palladium-Catalyzed Borylation .

Route A: Cryogenic Lithium-Halogen Exchange (Standard Protocol)

This method utilizes n-Butyllithium to generate the lithiated quinoline species, which is trapped with a borate ester.

-

Reagents: 4-Bromoquinoline, Triisopropyl borate (

), n-BuLi (2.5 M in hexanes), anhydrous THF.[1] -

Conditions: -78°C under

atmosphere. -

Workflow:

-

Dissolve 4-Bromoquinoline and

in THF. Note: Premixing the borate prevents self-condensation of the lithiated species. -

Add n-BuLi dropwise at -78°C. The lithium-halogen exchange occurs in situ, and the resulting anion is immediately trapped by the borate.

-

Critical Step (Salt Formation): Quench the reaction with 2M HCl (anhydrous in ether or aqueous followed by lyophilization).[1] This converts the boronate intermediate directly to the hydrochloride salt, precipitating it and preventing basic hydrolysis.[1]

-

Route B: Miyaura Borylation (Pd-Catalyzed)

Used when functional group tolerance (e.g., esters, nitriles) is required.[1]

-

Catalyst:

or -

Reagent: Bis(pinacolato)diboron (

).[1] -

Outcome: Yields the pinacol ester, which is often more stable than the free acid but less reactive in subsequent couplings without hydrolysis.[1]

Visualization: Synthesis Workflow

Figure 1: Cryogenic synthesis pathway highlighting the critical acidic quench to secure the stable salt form.[1]

Reactivity Profile: The Protodeboronation Challenge

The 4-position of the quinoline ring is electronically deficient (similar to the 4-position of pyridine). This creates a unique instability mechanism known as Protodeboronation , where the C–B bond is cleaved by water/protons, replacing the boron with hydrogen.[1]

Mechanism of Instability[1]

-

Zwitterion Formation: In neutral or slightly basic media, the boronic acid forms a boronate anion (

).[1] -

Protonation: The basic quinoline nitrogen accepts a proton.[1]

-

Fragmentation: The resulting zwitterion is highly unstable; the C–B bond breaks to relieve electronic strain, releasing boric acid and quinoline.[1]

Why the HCl Salt Works:

By pre-protonating the quinoline nitrogen (

Visualization: Protodeboronation Pathway

Figure 2: The decomposition pathway (Protodeboronation) that necessitates the use of the HCl salt or anhydrous conditions.[1]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Due to the instability described above, standard aqueous Suzuki conditions (e.g.,

Reagents

-

Substrate: Aryl Bromide (1.0 equiv)[1]

-

Boronic Acid: Quinolin-4-ylboronic acid HCl (1.2–1.5 equiv)

-

Catalyst:

(2 mol%) + XPhos or SPhos (4 mol%) -

Base: Potassium Phosphate (

), finely ground, anhydrous (3.0 equiv)[1] -

Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven. Cool under an argon stream.

-

Charging: Add Aryl Bromide, Quinolin-4-ylboronic acid HCl,

, Ligand, and -

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.

-

Activation: Heat the reaction block to 100°C .

-

Monitoring: Monitor by LC-MS. The reaction is typically complete within 2–4 hours.[1]

-

Workup: Dilute with EtOAc, wash with water (minimal) and brine. Dry over

.[1]

Logical Rationale

-

Anhydrous Base (

): Minimizes the concentration of free hydroxide ions ( -

XPhos/SPhos: These bulky, electron-rich ligands facilitate oxidative addition and, crucially, rapid transmetalation, ensuring the catalytic cycle turns over before the reagent decomposes.[1]

Handling & Storage

-

Temperature: Store at -20°C long-term.

-

Atmosphere: Highly hygroscopic.[1] Store under Argon or Nitrogen .[1] Moisture ingress converts the stable HCl salt into the unstable free acid/zwitterion mix.[1]

-

Re-purification: If the compound turns brown (oxidation/decomposition), it can sometimes be rescued by washing with cold ether (if the impurity is organic) or recrystallizing from MeOH/Et2O + HCl, though fresh synthesis is recommended for critical steps.[1]

References

-

Synthesis and Properties of Quinoline Boronic Acids: ChemicalBook. (2025).[1] "Quinoline-4-boronic acid Properties and Supplier Data."

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[1][4] [1]

-

Suzuki Coupling of Unstable Boronic Acids: Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research. [1]

-

Applications in Kinase Inhibitors: National Institutes of Health (PMC). (2024).[1] "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors."

-

General Suzuki-Miyaura Methodology: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

Sources

An In-depth Technical Guide to the Solubility of Quinolin-4-ylboronic Acid Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Quinolin-4-ylboronic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical principles with practical, field-proven methodologies to facilitate its effective use in various research and development applications, particularly in synthetic chemistry and medicinal chemistry.

Introduction: The Significance of Solubility

Quinolin-4-ylboronic acid and its derivatives are pivotal building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their utility allows for the construction of complex molecular architectures, which is fundamental in the discovery of new pharmaceutical agents. Quinolin-4-ylboronic acid, specifically, is used in the synthesis of compounds targeting various biological pathways.[1][2]

The hydrochloride salt form is often utilized to improve the stability and handling of the parent boronic acid. However, the introduction of the salt dramatically alters its physicochemical properties, most critically, its solubility. A thorough understanding of its solubility profile in different organic solvents is paramount for:

-

Reaction Optimization: Ensuring the reagent is sufficiently dissolved for homogenous reaction kinetics, preventing poor yields and reaction failures.

-

Purification Strategy: Designing effective crystallization or chromatographic purification processes.

-

Formulation Development: For compounds intended for biological screening, solubility is a key determinant of bioavailability and dose formulation.[3]

This guide will explore the factors governing the solubility of Quinolin-4-ylboronic acid hydrochloride and provide a framework for its practical assessment.

Physicochemical Properties & Structural Considerations

To understand the solubility of Quinolin-4-ylboronic acid hydrochloride, one must first consider its molecular structure and inherent properties.

| Property | Value | Source |

| Chemical Formula | C₉H₉BClNO₂ | [4] |

| Molecular Weight | 209.44 g/mol | N/A |

| Structure | A quinoline ring functionalized with a boronic acid at the 4-position, presented as a hydrochloride salt. | N/A |

| pKa (Boronic Acid) | ~8.8 - 9.2 (Estimated for arylboronic acids) | [3] |

| pKa (Quinoline Nitrogen) | ~4.9 (For quinoline) | N/A |

The molecule possesses several key features that dictate its solubility:

-

Aromatic Quinoline Core: A large, relatively nonpolar, and rigid heterocyclic system.

-

Lewis Acidic Boronic Acid Group (-B(OH)₂): Capable of hydrogen bonding (both donor and acceptor) and dehydration to form cyclic boroxine anhydrides.[5] This dehydration process can reduce solubility.[3]

-

Basic Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and is protonated in the hydrochloride salt form.

-

Ionic Hydrochloride Salt: The presence of the Cl⁻ counter-ion makes the molecule a salt, significantly increasing its polarity compared to the free base form.

The interplay between the nonpolar aromatic system and the highly polar, ionic hydrochloride and hydrogen-bonding boronic acid groups results in a complex solubility profile.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents possess high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating both the ionic salt and the boronic acid moiety. DMSO is often the solvent of choice for preparing stock solutions for biological assays.[6][7] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Alcohols can act as both hydrogen bond donors and acceptors. However, their lower polarity compared to DMSO may not be sufficient to fully overcome the lattice energy of the salt, especially for less polar alcohols. |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Low to Insoluble | The moderate polarity of THF and dioxane may lead to slight solubility, but the nonpolar nature of diethyl ether makes it a poor solvent. Phenylboronic acid itself shows high solubility in ethers, but the hydrochloride salt form drastically reduces this.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Insoluble | While capable of some dipole-dipole interactions, these solvents are generally not polar enough to dissolve ionic salts effectively. |

| Hydrocarbons | Toluene, Hexanes | Insoluble | These nonpolar solvents cannot effectively solvate the highly polar and ionic nature of the molecule. Phenylboronic acid has very low solubility in hydrocarbons.[8] |

| Aqueous Buffers | PBS, Water | pH-Dependent | As a salt, it is expected to be more water-soluble than its free base. Solubility will be lowest near its isoelectric point and will increase at both low pH (fully protonated) and high pH (boronate anion formation).[9] |

Expert Insight: For Suzuki coupling reactions, a mixture of solvents is often employed. For instance, a combination of a polar aprotic solvent like dioxane or DMF with water is common. The water helps dissolve the inorganic base (e.g., K₂CO₃) and the boronic acid salt, while the organic solvent dissolves the aryl halide partner.

Factors Influencing Solubility: A Deeper Look

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. Several factors can be manipulated to influence this equilibrium.

-

pH: The pH of the medium is a critical factor. The protonated quinoline nitrogen and the acidic boronic acid group create a zwitterionic character at certain pH values. Adjusting the pH away from the isoelectric point will generally increase aqueous solubility.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[10] This can be exploited during reaction setup or for recrystallization.

-

Co-solvents: Using a mixture of solvents can fine-tune the polarity of the medium to achieve desired solubility.[10]

-

Additives (Complexation): Boronic acids are known to form complexes with diols, such as mannitol or glycerol.[3][10] This complexation forms a more soluble boronate ester, which can significantly enhance solubility, particularly in aqueous media.[3]

The following diagram illustrates the key relationships governing the solubility of this compound.

Caption: Factors influencing the solubility of Quinolin-4-ylboronic Acid HCl.

Experimental Protocol: Kinetic Solubility Determination

For many applications, especially in early-stage drug discovery, a high-throughput kinetic solubility assay is more practical than a thermodynamic (shake-flask) one.[11][12] This protocol outlines a standard turbidimetric method using a plate reader, which measures the precipitation of the compound from a solution.[13]

Objective: To determine the kinetic solubility of Quinolin-4-ylboronic acid hydrochloride in a chosen organic solvent or buffer system. This method relies on preparing a high-concentration stock in DMSO and then diluting it into the target solvent, measuring the point at which the compound precipitates.[6][14]

Materials:

-

Quinolin-4-ylboronic acid hydrochloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Target organic solvents (e.g., Methanol, Acetonitrile, THF)

-

96-well or 384-well clear microplates

-

Multichannel pipette or automated liquid handler

-

Plate reader with nephelometry (light scattering) or absorbance (turbidity at 620 nm) capabilities[13]

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve Quinolin-4-ylboronic acid hydrochloride in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary. This serves as the starting point for the serial dilution.

-

-

Serial Dilution:

-

In a separate 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution.

-

For example, add 100 µL of DMSO to columns 2-12. Add 200 µL of the 10 mM stock to column 1. Transfer 100 µL from column 1 to 2, mix, then 100 µL from column 2 to 3, and so on, creating a 2-fold dilution series.

-

-

Assay Plate Preparation:

-

Using a multichannel pipette, transfer a small, precise volume (e.g., 2-5 µL) from each well of the DMSO source plate to a new, clear 96-well assay plate.

-

-

Addition of Target Solvent & Incubation:

-

Rapidly add a larger volume of the target organic solvent (e.g., 98-195 µL) to each well of the assay plate to reach the final desired concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-5%) to minimize its effect on solubility.[13]

-

Mix the plate thoroughly for 30-60 seconds.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow precipitation to equilibrate.[6][13]

-

-

Measurement:

-

Place the assay plate in the plate reader.

-

Measure the light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.[13] An increase in the signal indicates the formation of a precipitate.

-

-

Data Analysis:

-

Plot the measured signal (absorbance or nephelometric units) against the compound concentration.

-

The kinetic solubility value is determined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation.[14] This can be calculated by finding the intersection of two linear fits to the pre- and post-precipitation data.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the Kinetic Turbidimetric Solubility Assay.

Conclusion

Quinolin-4-ylboronic acid hydrochloride is a molecule with a dualistic nature, combining a nonpolar aromatic core with a highly polar ionic group. This structure leads to high solubility in polar aprotic solvents like DMSO and DMF, but limited solubility in less polar media such as ethers and hydrocarbons. Its solubility is a critical parameter that must be carefully considered and experimentally verified to ensure successful outcomes in synthetic chemistry and drug discovery applications. The provided kinetic solubility protocol offers a reliable and efficient method for researchers to characterize this essential property in their specific solvent systems of interest.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Domainex. Turbidimetric (Kinetic) Solubility Assay.

-

Patsnap Eureka. (2026). How to Enhance Boric Acid's Solubility with Surfactants.

-

Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

-

Vemulapalli, V. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Li, W., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Molecules.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BMG LABTECH. Kinetic solubility automated screen.

-

Deshmukh, A. S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25067271, Isoquinoline-4-boronic acid hydrochloride.

-

BLD Pharm. Quinolin-4-ylboronic acid.

-

Matrix Fine Chemicals. (QUINOLIN-4-YL)BORONIC ACID.

-

Apollo Scientific. Quinoline-4-boronic acid.

-

ChemicalBook. QUINOLINE-4-BORONIC ACID.

-

Fluorochem. Quinolin-3-ylboronic acid hydrochloride.

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

-

MedChemExpress. 5-Quinolinylboronic acid.

Sources

- 1. 371764-64-6 Cas No. | Quinoline-4-boronic acid | Apollo [store.apolloscientific.co.uk]

- 2. QUINOLINE-4-BORONIC ACID | 371764-64-6 [chemicalbook.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. How to Enhance Boric Acid’s Solubility with Surfactants [eureka.patsnap.com]

- 11. enamine.net [enamine.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 14. bmglabtech.com [bmglabtech.com]

Technical Guide: Stability and Storage of Quinolin-4-ylboronic Acid Hydrochloride

This guide outlines the stability profile, storage protocols, and quality control measures for Quinolin-4-ylboronic acid hydrochloride . It is designed for researchers and process chemists requiring high-fidelity reagent management in drug discovery workflows.

Executive Summary

Quinolin-4-ylboronic acid hydrochloride (CAS: 371764-64-6) is a critical yet metastable building block used primarily in Suzuki-Miyaura cross-couplings to introduce the quinoline scaffold. Unlike simple phenylboronic acids, this heteroaryl derivative possesses a high susceptibility to protodeboronation due to the electron-deficient nature of the quinoline ring.

The hydrochloride salt form is engineered to mitigate the Lewis basicity of the quinoline nitrogen, preventing autocatalytic decomposition and catalyst poisoning. However, improper storage leads to rapid titer loss via hydrolysis and oxidation. This guide defines the conditions required to maintain >98% purity over extended periods.

Chemical Stability Profile

Understanding the mechanism of degradation is the first step in prevention. The stability of Quinolin-4-ylboronic acid HCl is governed by three competing pathways.

The Primary Threat: Protodeboronation

The most significant degradation pathway is protodeboronation, where the C–B bond is cleaved by water or alcohols, replacing the boronic acid group with a proton.

-

Mechanism: The C4 position of the quinoline ring is electron-deficient. In the presence of moisture and Lewis bases (even trace impurities), the boron atom forms a boronate "ate" complex. The electron-deficient heterocycle then facilitates the cleavage of the C–B bond, releasing quinoline and boric acid.

-

Impact of HCl Salt: The hydrochloride counterion protonates the quinoline nitrogen (

). This blocks the nitrogen from acting as an intramolecular base that would otherwise accelerate deboronation. Crucially, neutralizing this salt (e.g., during reaction setup) without immediate coupling triggers rapid decomposition.

Secondary Equilibrium: Boroxine Formation

Boronic acids exist in a reversible equilibrium with their trimeric anhydrides (boroxines).

-

Trigger: Dehydration (low humidity or vacuum drying).

-

Consequence: While boroxines are often chemically active in couplings, their formation changes the stoichiometry of the reagent (molecular weight shift), leading to weighing errors and inconsistent reaction equivalents.

Degradation Pathway Diagram

The following diagram illustrates the competing stability pathways.

Figure 1: Degradation pathways showing the irreversible protodeboronation and reversible boroxine formation.

Storage & Handling Protocols

To prevent the pathways described above, adhere to the following strict storage hierarchy.

Environmental Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Preferred) 2–8°C (Acceptable short-term) | Low temperature kinetically inhibits the cleavage of the C–B bond (protodeboronation activation energy is thermal). |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative deborylation and excludes atmospheric moisture. |

| Humidity | <10% RH (Desiccated) | Moisture is the primary reagent for protodeboronation. The HCl salt is hygroscopic; absorption of water creates a localized acidic aqueous environment that accelerates decay. |

| Light | Protected (Amber Vial) | Quinoline derivatives are photosensitive.[1] UV exposure can induce radical decomposition of the heterocycle. |

Container Specifications

-

Primary Vessel: Glass vial with a PTFE (Teflon)-lined screw cap. Avoid polyethylene-lined caps which are permeable to moisture over time.

-

Secondary Containment: Sealed desiccator or Mylar bag with active desiccant packets (Silica gel or Molecular Sieves).

-

Seal: Parafilm or electrical tape around the cap junction is recommended for storage >1 month.

Handling Workflow (Self-Validating)

-

Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate degradation.

-

Atmosphere: Weighing should ideally be performed in a glovebox or under a cone of nitrogen.

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) for stock solutions. Use anhydrous DMF or DMSO if a stock solution is absolutely necessary, but fresh preparation is the only guaranteed method .

Quality Control & Validation

Before committing this reagent to a high-value synthesis, validate its integrity. Visual inspection is insufficient as the degradation products (quinoline) are often colorless solids or oils that blend with the parent compound.

Analytical Triage

Use the following hierarchy to assess purity:

-

H NMR (DMSO-d

-

Diagnostic: Look for the disappearance of the boronic acid -OH protons (usually broad singlets around 8-9 ppm, though often invisible due to exchange) and shifts in the aromatic region.

-

Impurity Marker: Sharp peaks corresponding to unsubstituted Quinoline (CAS: 91-22-5). The C4 proton of quinoline will appear as a distinct signal compared to the C4-B substituted precursor.

-

-

B NMR (The Gold Standard):

-

This is the most definitive test.

-

Quinolin-4-ylboronic acid: Typically shows a broad peak around 28–30 ppm .

-

Boric Acid (Degradant): Sharp signal at ~19–20 ppm .

-

Boronate Ester/Boroxine: Shifts slightly upfield or downfield depending on the solvent coordination.

-

-

HPLC (Stability Indicating):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . (Do not use basic buffers; they induce degradation on-column).

-

Detection: UV at 254 nm.

-

Note: Boronic acids often streak or show peak tailing due to interaction with silanols.

-

QC Decision Tree

Figure 2: Quality Control Workflow for decision making prior to synthesis.

Troubleshooting & Rescue

If the reagent has partially degraded (e.g., formation of boroxine anhydride), it can often still be used by adjusting the stoichiometry.

-

Scenario: Boroxine Formation: If

H NMR shows pure aromatic signals but the mass balance is off, the compound has likely dehydrated.-

Correction: Calculate stoichiometry based on the boroxine MW or add 5-10% excess reagent.

-

-

Scenario: Protodeboronation (<10%):

-

Correction: Purify via recrystallization. Dissolve in minimal hot acetonitrile (anhydrous) and precipitate with cold diethyl ether. Filter rapidly under inert atmosphere.

-

-

Scenario: Protodeboronation (>10%):

-

Action:Discard. The presence of free quinoline and boric acid can poison Pd catalysts and complicate downstream purification.

-

References

-

Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G. (Ed.).[1][2] Wiley-VCH, 2nd Edition, 2011 .

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. J. Am. Chem. Soc.2021 , 143, 37, 15391–15403. [3]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131, 19, 6961–6963.

-

Handling and Storage of Air-Sensitive Boron Compounds. BenchChem Technical Support.

-

Safety Data Sheet: Quinolin-4-ylboronic acid. BLD Pharmatech.

Sources

Commercial Availability and Synthetic Utility of Quinolin-4-ylboronic Acid Hydrochloride: A Technical Guide

Executive Summary

In modern drug discovery and complex organic synthesis, heteroaromatic boronic acids are indispensable building blocks for carbon-carbon bond formation. Quinolin-4-ylboronic acid (and its hydrochloride salt) has emerged as a critical intermediate in the development of targeted therapeutics, including homeodomain-interacting protein kinase 2 (HIPK2) inhibitors, activin receptor-like kinase-2 (ALK2) inhibitors for bone morphogenetic protein (BMP) signaling[1],[2], and broad-spectrum quinolone antibiotics such as Ozenoxacin[3].

This whitepaper provides an in-depth technical analysis of the commercial availability, physicochemical stability, and synthetic application of Quinolin-4-ylboronic acid hydrochloride. By examining the causality behind its chemical behavior—specifically its susceptibility to protodeboronation—this guide equips researchers with self-validating protocols to optimize cross-coupling workflows.

Physicochemical Properties & Commercial Sourcing

While the free base of Quinolin-4-ylboronic acid (CAS 371764-64-6) is widely cataloged, the hydrochloride salt is often custom-synthesized or generated in situ to bypass the inherent instability of basic heteroaryl boronic acids[4],[5].

Quantitative Data Summary

| Property / Specification | Quinolin-4-ylboronic Acid (Free Base) | Quinolin-4-ylboronic Acid Hydrochloride |

| CAS Number | 371764-64-6[4] | N/A (Often listed under free base) |

| Molecular Formula | C₉H₈BNO₂ | C₉H₉BClNO₂ |

| Molecular Weight | 172.98 g/mol [4] | 209.44 g/mol |

| Typical Purity | ≥95% (HPLC/NMR)[4] | ≥95% (HPLC/Titration) |

| Storage Conditions | Inert atmosphere, -20°C[6] | Inert atmosphere, 0–4°C (Highly stable) |

| Commercial Suppliers | BLD Pharm[6], Ambeed[7], Alfa Chemistry[8] | Matrix Fine Chemicals[5], Custom Synthesis |

Note: Commercial availability often defaults to the free acid or pinacol ester. Researchers requiring the HCl salt for extended shelf-life typically source the free base and treat it with stoichiometric ethereal HCl, or request custom salt screening from suppliers.

Mechanistic Insights: The Causality of the Hydrochloride Salt

A pervasive challenge in utilizing basic heteroaromatic boronic acids is protodeboronation —the undesired protonolysis of the carbon-boron bond to yield a carbon-hydrogen bond and inactive boric acid[9].

Why Formulate as a Hydrochloride Salt?

Recent kinetic studies on the base-catalyzed hydrolysis and protodeboronation of heteroaryl boronic acids reveal that degradation is highly pH-dependent[10],[11]. For nitrogen-containing heterocycles like quinoline, the reaction proceeds rapidly at neutral pH via a zwitterionic intermediate [9]. In this state, the basic quinoline nitrogen is protonated while the boronic acid exists as an electron-rich boronate, facilitating a unimolecular fragmentation of the C-B bond.

By isolating and storing the compound as a hydrochloride salt , the speciation is forcibly shifted. The presence of excess acid (H⁺) prevents the formation of the reactive zwitterion, effectively "locking" the molecule in a stable, fully protonated state. This causality dictates that the HCl salt will exhibit significantly longer shelf-life and batch-to-batch consistency compared to the free base[9].

pH-dependent speciation and protodeboronation pathway of heteroaromatic boronic acids.

Experimental Protocols: Optimized Suzuki-Miyaura Cross-Coupling

When utilizing Quinolin-4-ylboronic acid hydrochloride in a, the stoichiometry of the base must be strictly adjusted to account for the HCl counterion. The following protocol is engineered as a self-validating system to ensure high yields of 4-substituted quinoline derivatives,[3].

Step-by-Step Methodology

Objective: Synthesize a 4-arylquinoline core via Pd-catalyzed cross-coupling.

-

Solvent Degassing (Causality: Oxidation Prevention)

-

Action: Sparge a mixture of 1,4-Dioxane and H₂O (4:1 v/v) with Argon for 30 minutes prior to use.

-

Causality: Dissolved oxygen rapidly inserts into the transient Pd(II)-aryl intermediate. This not only deactivates the catalyst but oxidizes the boronic acid into a phenolic byproduct, destroying the starting material.

-

-

Reagent Loading & Base Neutralization

-

Action: To a Schlenk flask, add Aryl Halide (1.0 eq), Quinolin-4-ylboronic acid HCl (1.2 eq), and K₂CO₃ (3.5 eq).

-

Causality: The 3.5 equivalents of base are mathematically critical. 1.0 eq neutralizes the HCl salt to liberate the free boronic acid; 1.0 eq neutralizes the HX generated during the oxidative addition step; and the remaining 1.5 eq coordinates with the boronic acid to form the electron-rich, reactive trihydroxyboronate [Ar-B(OH)3]⁻ species, which is the actual nucleophile required for transmetalation.

-

-

Catalyst Addition

-

Action: Add Pd(dppf)Cl₂ (0.05 eq) under a strict Argon atmosphere.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center. This spatial arrangement dramatically accelerates the reductive elimination step, outcompeting the rate of protodeboronation[3].

-

-

Thermal Activation & Self-Validation

-

Action: Heat the mixture to 80°C for 12 hours.

-

Self-Validation Check: If LC-MS indicates stalled conversion, extract a 0.1 mL aliquot and analyze via ¹¹B-NMR. A signal at ~19 ppm confirms the presence of the active boronate. A complete loss of boron signal, coupled with the appearance of unsubstituted quinoline in ¹H-NMR, confirms premature protodeboronation, indicating that the base concentration was insufficient or the temperature was too high.

-

Catalytic cycle of Suzuki-Miyaura coupling using Quinolin-4-ylboronic acid HCl.

Regulatory & Quality Control Considerations

For drug development professionals sourcing this material for API synthesis, quality control must extend beyond standard LC-MS. Because boronic acids can form cyclic anhydrides (boroxines) upon dehydration, HPLC purity can sometimes be misleading[10].

-

Standard QC: Require suppliers to provide quantitative ¹H-NMR and ¹¹B-NMR.

-

De-risking: Ensure the ¹¹B-NMR spectrum shows a distinct broad peak around ~28-30 ppm (characteristic of the free boronic acid in organic solvents) and lacks sharp peaks near ~19 ppm, which would indicate premature boronate formation or salt impurities.

References

-

Journal of the American Chemical Society (JACS). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at:[Link]

-

Organic & Biomolecular Chemistry (RSC). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Available at:[Link]

-

Wikipedia. Protodeboronation. Available at:[Link]

Sources

- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]

- 4. QUINOLINE-4-BORONIC ACID | 371764-64-6 [chemicalbook.com]

- 5. (QUINOLIN-4-YL)BORONIC ACID | CAS 371764-64-6 [matrix-fine-chemicals.com]

- 6. 371764-64-6|Quinolin-4-ylboronic acid|BLD Pharm [bldpharm.com]

- 7. 371764-64-6 | Quinolin-4-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

Understanding the Reactivity of the Quinoline Nitrogen in Boronic Acids: A Guide to Synthesis, Reactivity, and Application

An In-Depth Technical Guide for Researchers

As a foundational scaffold in medicinal chemistry and a versatile building block in organic synthesis, the quinoline ring system presents unique challenges and opportunities when functionalized with a boronic acid.[1][2] The resident nitrogen atom is not a passive spectator; its basicity, nucleophilicity, and steric presence profoundly influence the behavior of the adjacent boronic acid moiety. This guide provides an in-depth exploration of this interplay, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness or mitigate the effects of the quinoline nitrogen.

The Fundamental Interplay: Intramolecular N→B Coordination

The most critical factor governing the reactivity of quinoline boronic acids is the potential for an intramolecular dative bond between the quinoline nitrogen and the boron atom's empty p-orbital. This interaction is highly dependent on the substitution pattern.

1.1. The Case of 8-Quinolineboronic Acid: A Story of Proximity

In 8-quinolineboronic acid (8-QBA), the nitrogen and the boronic acid group are in a peri-relationship, facilitating a strong intramolecular B-N coordination.[3] This interaction forces the boron atom to adopt a tetrahedral geometry, as evidenced by X-ray crystallography and NMR studies.[3][4] This self-assembly is so robust that 8-QBA can form a dimer in the solid state through two intermolecular B-N bonds, reinforced by anhydride formation and π-π stacking.[3]

-

Consequences of N→B Coordination:

-

Increased Stability: The tetracoordinate boron center is more stable and less prone to protodeboronation, a common side reaction for many heteroaryl boronic acids.[5][6]

-

Altered Lewis Acidity: The Lewis acidity of the boron center is internally satisfied, reducing its availability to act as an external Lewis acid catalyst.[7][8][9]

-

Modified Reactivity: The formation of this stable complex can slow down reactions that require a free, trigonal boronic acid, such as the transmetalation step in Suzuki-Miyaura coupling.[10]

-

1.2. The Contrast: 5-Quinolineboronic Acid

In contrast, 5-quinolineboronic acid (5-QBA) lacks the proximate geometry for a stable intramolecular N→B bond.[3] Its solid-state structure is governed by traditional head-to-head hydrogen bonding between boronic acid units.[3] This leaves the boronic acid's Lewis acidic site more accessible and the quinoline nitrogen free to interact with external reagents or solvents.

Caption: Intramolecular coordination in quinoline boronic acid isomers.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, and quinoline boronic acids are vital substrates.[1][11][12] The reactivity in this context is a delicate balance of electronic and steric effects, heavily influenced by the nitrogen's position relative to the boronic acid.

2.1. A Qualitative Guide to Isomer Reactivity

While direct, comprehensive comparative data is scarce, a reactivity trend can be predicted based on mechanistic principles.[10] The key step affected is transmetalation, which requires base activation of the boronic acid to form a more nucleophilic boronate species.[10]

| Isomer Position | Predicted Reactivity | Rationale |

| 6- and 7- | High | The boronic acid is on the carbocyclic ring, electronically similar to a naphthyl boronic acid. The nitrogen's electron-withdrawing effect is distal, having a minimal retarding effect. |

| 5- and 8- | Moderate to High | Also on the carbocyclic ring, but steric hindrance (especially for the 8-isomer) can impede the approach to the palladium center. The 8-isomer's reactivity is often reduced due to the stable N→B complex formation which must be overcome.[10] |

| 2- and 4- | Low to Moderate | The boronic acid is on the electron-deficient pyridine ring. The strong electron-withdrawing effect of the nitrogen deactivates the boronic acid, making it less nucleophilic and slowing transmetalation. The 2-position is particularly deactivated. |

| 3- | Moderate | While on the pyridine ring, it is beta to the nitrogen, experiencing a less potent deactivating effect compared to the alpha positions (2 and 4). |

2.2. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrate combinations.[1][10]

Objective: To couple a quinoline boronic acid with an aryl halide.

Materials:

-

Quinoline boronic acid (1.0 eq.)

-

Aryl halide (1.0-1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Anhydrous solvent (e.g., Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (3:1:1))

-

Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the quinoline boronic acid (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).[10]

-

Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent is critical; aqueous mixtures are common to facilitate the dissolution of the base and formation of the active boronate species.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

The Dual Role of the Boronic Acid Moiety: Catalyst and Activator

Beyond its role as a coupling partner, the boronic acid functional group, in concert with the quinoline scaffold, can act as a catalyst. Studies have shown that arylboronic acids can catalyze the tandem reduction of quinolines to tetrahydroquinolines followed by reductive N-alkylation.[13][14]

In this process, the boronic acid demonstrates a unique dual behavior:

-

Hydrogen-Bond Donor: The B-OH groups activate the quinoline ring towards reduction by forming a hydrogen bond with the nitrogen, increasing the electrophilicity of the pyridine ring.[13]

-

Lewis Acid: The boron atom can also act as a mild Lewis acid to activate aldehydes for the subsequent reductive alkylation step.[13][14]

This catalytic turnover highlights the boronic acid's ability to facilitate reactions directly on the quinoline ring system, a feature that is modulated by the nitrogen's basicity and accessibility.

Caption: Boronic acid's dual role in quinoline functionalization.

Implications for Drug Discovery

The quinoline scaffold is a privileged structure in drug design, and boronic acids are increasingly incorporated as pharmacophores, most notably as reversible covalent inhibitors.[15][16] The interplay of the quinoline nitrogen and the boronic acid has significant consequences for drug candidates.

-

Modulation of pKa: The electron-withdrawing boronic acid group generally decreases the basicity of the quinoline nitrogen.[6] Conversely, the nitrogen's position affects the pKa of the boronic acid (~9 for a typical arylboronic acid), which is critical for its interaction with biological targets like serine proteases.[17]

-

Active Site Interactions: A free quinoline nitrogen can serve as a hydrogen bond acceptor in a protein's active site. However, in an 8-QBA derivative, this capability may be lost due to intramolecular coordination. This can be either a design advantage (promoting a specific binding conformation) or a liability (blocking a crucial interaction).

-

Cellular Permeability and ADME: The polarity and hydrogen bonding capacity influenced by the N-B interaction can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Designing molecules where the N-B interaction is transient or pH-dependent can be a strategy to optimize pharmacokinetic properties.

Conclusion and Future Outlook

The reactivity of the quinoline nitrogen in boronic acids is a multifaceted issue controlled by proximity, electronics, and reaction environment. For the medicinal chemist, it offers a tunable element to control conformation and target engagement. For the synthetic chemist, it presents both challenges in reactivity and opportunities for novel catalytic applications. Understanding the fundamental principles of intramolecular coordination, the influence on cross-coupling efficiency, and the potential for catalytic activation is paramount. As chemists continue to develop more complex molecular architectures, a deep appreciation for these nuanced intramolecular interactions will be essential for the rational design and efficient synthesis of the next generation of quinoline-based therapeutics and materials.[11][18]

References

- Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers. (2025). Benchchem.

- Application Notes and Protocols: Suzuki-Miyaura Coupling with Bromin

- Quinoline-5-boronic acid. Chem-Impex.

- A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. PMC.

- 8-Quinolineboronic acid CAS#: 86-58-8. ChemicalBook.

- Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25...

- Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen.

- Quinoline Series: Synthesis. (2019). openlabnotebooks.org.

- Design and discovery of boronic acid drugs.

- Quinoline-8-boronic acid. Chem-Impex.

- Synthesis of new arylated Quinolines by Suzuki cross coupling.

- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI.

- Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry (RSC Publishing).

- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC.

- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). MDPI.

- Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. (2022). MDPI.

- Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. (2015). PubMed.

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022).

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias.

- Boron-Nitrogen Chemistry : Chemistry of Areneboronic Acids with Neighboring Amine Groups. Journal of the American Chemical Society.

- A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid st

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry.

- Boronic acid. Wikipedia.

- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters.

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.

- Direct C–H Functionalization of Quinones with Boronic Acids. PMC.

- N-Coordinated Organoboron in Polymer Synthesis and Material Science.

- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal.

- Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydrobor

- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc

- Quinoline-5-boronic acid 355386-94-6 wiki. Guidechem.

- One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction.

- Control experiments and mechanism of the cross-coupling of quinoline N-oxides with boronic acid.

- Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (2025). Journal of the American Chemical Society.

- Periodic Trends and Index of Boron Lewis Acidity. (2009). The Journal of Physical Chemistry A.

- 5-Quinolinylboronic acid (Quinolin-5-ylboronic). MedChemExpress.

- The boronic ester complex coordinated with neighboring nitrogen...

- Preparation and Properties of Quinoline. SlideShare.

- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024). Journal of the American Chemical Society.

- A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]

- 3. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Boronic acid - Wikipedia [en.wikipedia.org]

- 18. chemimpex.com [chemimpex.com]

Application Note: Suzuki-Miyaura Coupling of Quinolin-4-ylboronic Acid Hydrochloride

Abstract & Introduction

The incorporation of the quinoline scaffold is ubiquitous in medicinal chemistry, particularly for antimalarial, kinase inhibitor, and antibacterial discovery programs. However, the installation of the quinoline moiety via Quinolin-4-ylboronic acid hydrochloride (and its analog 4-pyridylboronic acid) represents a notorious bottleneck in high-throughput synthesis.

The Heterocycle Problem: Unlike phenylboronic acids, 4-heteroaryl boronates possess a highly electron-deficient ring system. Under standard Suzuki conditions (aqueous base, heat), these substrates undergo rapid protodeboronation , effectively hydrolyzing the C-B bond before cross-coupling can occur. Furthermore, the basic nitrogen atom can coordinate to Palladium, poisoning the catalyst.

This guide details a Kinetic Dominance Strategy : using highly active precatalysts to accelerate the cross-coupling rate (

Mechanistic Insight: The Protodeboronation Trap

To successfully couple this substrate, one must understand why it fails. The mechanism is distinct from standard homocoupling or oxidation.

-

Base-Promoted Instability: The boronic acid requires a base to form the active boronate "ate" complex (

) for transmetallation. -

The C4-Position Vulnerability: In 4-quinoline, the nitrogen atom withdraws electron density from the C4 position. Once the boronate complex forms, the C-B bond is weakened.

-

Hydrolysis: Water attacks the ipso-carbon, releasing the boronic acid moiety and yielding the protonated heterocycle (Quinoline) as the major byproduct.

Diagram 1: The Kinetic Competition

This diagram illustrates the race between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

Figure 1: The "Kinetic Dominance" model. Success depends on

Optimization Matrix

The following parameters are non-negotiable for this specific salt form.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | XPhos Pd G3 or SPhos Pd G3 | These "Buchwald Precatalysts" generate active Pd(0) immediately upon base exposure. Standard Pd(PPh3)4 is too slow; the boronic acid will decompose before the Pd(0) cycle starts. |

| Ligand | XPhos | The steric bulk of XPhos promotes rapid reductive elimination and protects the Pd center from nitrogen coordination (catalyst poisoning). |

| Base | K3PO4 (3.0 - 4.0 equiv) | Crucial: The first 1.0 equiv is sacrificed to neutralize the HCl salt. The remaining equivalents drive the reaction. Carbonates (Na2CO3) often result in lower yields due to pH buffering issues. |

| Solvent | 1,4-Dioxane / Water (4:1) | A biphasic system allows the boronic acid to dissolve (water) while the catalyst remains active in the organic phase. |

| Concentration | High (0.2 - 0.5 M) | Higher concentration favors the bimolecular coupling reaction over the pseudo-first-order hydrolysis. |

Protocol A: The "Buchwald" Standard (Recommended)

This protocol utilizes a 3rd Generation Precatalyst to ensure immediate catalyst turnover. It is suitable for aryl bromides and activated aryl chlorides.

Materials

-

Substrate: Aryl Bromide (1.0 equiv)

-

Reagent: Quinolin-4-ylboronic acid hydrochloride (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2 - 5 mol%)

-

Base: K3PO4 (Tribasic potassium phosphate) (4.0 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Step-by-Step Methodology

-

Preparation of Solids:

-

To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Quinolin-4-ylboronic acid hydrochloride (1.5 mmol, 314 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

-

Note: If the aryl bromide is a liquid, add it after the solvent.

-

-

Base Addition (The Buffer Zone):

-

Add solid K3PO4 (4.0 mmol, 849 mg).

-

Why 4.0 equiv? 1.0 eq neutralizes the HCl. 1.5 eq activates the boronic acid. 1.5 eq maintains the catalytic cycle.

-

-

Inert Atmosphere (Critical):

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon or Nitrogen (x3 cycles).[1] Oxygen promotes homocoupling and catalyst death.

-

-

Solvent Introduction:

-

Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe.

-

Tip: Sparge solvents with nitrogen for 15 mins prior to use.

-

-

Reaction:

-

Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Time: Run for 1–2 hours.

-

Checkpoint: Monitor by LCMS.[1] If the boronic acid is consumed but starting material remains, do not add more boronic acid immediately. Cool, add more base/boronic acid, and reheat (or switch to Protocol B).

-

-

Workup:

Protocol B: Anhydrous Conditions (For Difficult Substrates)

If Protocol A results in hydrolysis (quinoline formation), use this anhydrous method to "starve" the hydrolysis pathway.

-

Solvent: Anhydrous n-Butanol (n-BuOH).

-

Base: Anhydrous K2CO3 (3.5 equiv).

-

Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%).

-

Temp: 100°C.

-

Mechanism: The low solubility of the inorganic base in n-BuOH creates a "slow-release" effect of the active base, keeping the concentration of the unstable boronate anion low.

Experimental Workflow Diagram

Diagram 2: Decision Tree & Workflow

This diagram guides the researcher through the setup and troubleshooting process.

Figure 2: Operational workflow for handling the HCl salt form.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][4] Journal of the American Chemical Society, 132(40), 14073–14075.

-

[Link]

-

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

[Link]

-

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

-

[Link]

-

-

Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(21), 7600–7601.

-

[Link]

-

Sources

application of Quinolin-4-ylboronic acid hydrochloride in medicinal chemistry

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Quinolin-4-ylboronic Acid Hydrochloride in Medicinal Chemistry

Executive Summary

Quinolin-4-ylboronic acid hydrochloride (CAS: 371764-64-6 (free acid ref)) is a critical building block for installing the quinoline scaffold, a "privileged structure" in medicinal chemistry found in antimalarials, kinase inhibitors (e.g., HIPK2 inhibitors), and anticancer agents.

Unlike simple phenylboronic acids, this reagent presents distinct challenges:

-

Protodeboronation: The electron-deficient nature of the quinoline ring accelerates hydrolytic C-B bond cleavage.

-

Catalyst Poisoning: The basic quinoline nitrogen can coordinate to Palladium, arresting the catalytic cycle.

-

Stoichiometry: The hydrochloride salt form requires precise base adjustment to activate the boronate species.

This guide provides a field-proven protocol to overcome these hurdles, utilizing bulky phosphine ligands and controlled basification to ensure high yields.

Technical Profile & Handling

| Property | Specification |

| Compound Name | Quinolin-4-ylboronic acid hydrochloride |

| Structure | 4-Quinolyl-B(OH)₂ · HCl |

| Molecular Weight | 209.44 g/mol (HCl salt) |

| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM, Et₂O. |

| Stability | Hygroscopic. Store at 2-8°C under Argon. More stable than free acid due to protonation of the N-atom. |

| pKa (Quinoline N) | ~4.2 (Protonation protects against oxidation but must be neutralized for coupling). |

Critical Handling Note: The HCl salt is the preferred storage form because the protonated nitrogen prevents "self-catalyzed" decomposition. However, you must account for the HCl during the reaction setup by adding an extra equivalent of base.

Core Application: The "Rapid-Coupling" Suzuki Protocol

Standard Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃) often fail with this reagent due to slow transmetallation rates allowing protodeboronation to compete. The solution is to use Buchwald-type precatalysts (e.g., XPhos Pd G3) or bidentate ligands (dppf) that facilitate rapid oxidative addition and reductive elimination.

Mechanism & "Danger Zone" Visualization

The following diagram illustrates the competitive landscape between the productive coupling cycle and the destructive protodeboronation pathway.

Figure 1: Mechanistic pathway highlighting the requirement for rapid transmetallation to outcompete protodeboronation (Red pathway).

Detailed Experimental Protocol

Objective: Coupling Quinolin-4-ylboronic acid HCl with a generic Aryl Bromide (Ar-Br).

Reagents:

-

Aryl Halide (1.0 equiv): 1.0 mmol

-

Boronic Acid (1.2 - 1.5 equiv): Quinolin-4-ylboronic acid HCl (1.5 mmol, 314 mg)

-

Catalyst (2-5 mol%): Pd(dppf)Cl₂·DCM or XPhos Pd G3

-

Base (3.5 - 4.0 equiv): K₃PO₄ (Tribasic Potassium Phosphate) or Cs₂CO₃

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology:

-

Preparation of Solvents (Degassing):

-

Sparge the 1,4-Dioxane and Water mixture with Argon for at least 15 minutes prior to use. Oxygen is the enemy of the active Pd(0) species.

-

-

Reaction Setup:

-

To a dry reaction vial equipped with a magnetic stir bar, add:

-

Aryl Bromide (1.0 equiv)

-

Quinolin-4-ylboronic acid HCl (1.5 equiv)

-

Base (3.5 equiv) — Note: 1 eq neutralizes HCl, 2 eq activates Boron, 0.5 eq excess.

-

Pd catalyst (e.g., Pd(dppf)Cl₂[1]·DCM, 5 mol%)

-

-

Expert Tip: If using XPhos Pd G3, add it last to prevent premature activation.

-

-

Solvent Addition:

-

Add the degassed Dioxane/Water (4:1) mixture via syringe. Concentration should be roughly 0.1 M to 0.2 M relative to the aryl halide.

-

-

Execution:

-

Seal the vial and purge the headspace with Argon for 1 minute.

-

Heat to 90–100°C for 4–12 hours.

-

Monitoring: Check LC-MS at 2 hours. If the boronic acid is consumed but starting halide remains, add a second portion (0.5 equiv) of boronic acid.

-

-

Work-up (Crucial for Basic Heterocycles):

-

Dilute with Ethyl Acetate.[2]

-

pH Adjustment: The product is a base (quinoline). Wash with water.[4] If the product is trapped in the aqueous phase, adjust aqueous pH to ~10 using Na₂CO₃ to ensure the quinoline is deprotonated (neutral) and extracts into the organic layer.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification:

-

Flash chromatography (DCM/MeOH gradients are typical for polar quinolines).

-

Troubleshooting & Optimization Guide

If the standard protocol yields <50%, use this decision tree to optimize.

Figure 2: Optimization logic for troubleshooting heterocyclic Suzuki couplings.

Case Studies & Applications

A. Synthesis of HIPK2 Inhibitors

In the development of Homeodomain Interacting Protein Kinase 2 (HIPK2) inhibitors, researchers successfully utilized C-4 borylated quinolines.[5][6] The steric bulk at the 4-position requires elevated temperatures (100°C) and robust catalytic systems (Pd(dppf)Cl₂) to force the coupling with chloro-substituted heterocycles [1].

B. Library Generation for Antimalarials

The 4-position of quinoline is homologous to the substitution pattern in Chloroquine. Using this boronic acid allows for the modular attachment of novel aryl/heteroaryl side chains to the quinoline core, rapidly expanding SAR (Structure-Activity Relationship) around the "chloroquine resistance" pharmacophore [2].

References

-

A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Source: Royal Society of Chemistry (RSC) Advances, 2019.

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. Source: Journal of the American Chemical Society (JACS), 2016.

-

Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Source: Chemical Reviews, 2024 (General Reference for Mechanism).

Sources

- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Development of Advanced Fluorescent Probes Utilizing Quinolin-4-ylboronic Acid Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus Areas: Reactive Oxygen Species (ROS) Imaging, Glycan Sensing, and Bioconjugation

Executive Summary & Mechanistic Rationale

The precise detection of transient biological signaling molecules, such as hydrogen peroxide (H₂O₂) and cell-surface glycans, requires highly selective and biocompatible analytical tools. Quinolin-4-ylboronic acid hydrochloride has emerged as a highly versatile building block for the development of next-generation fluorescent probes.

The strategic selection of this specific molecule is driven by three causal factors:

-

The Quinoline Scaffold (Latent Fluorophore): Quinoline is an electron-deficient heterocycle. When functionalized at the C4 position, it acts as an excellent electron acceptor in Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) systems.

-

The Boronic Acid Moiety (Dual-Target Receptor): The empty p-orbital of the boron atom acts as a highly specific electrophilic trap. It undergoes irreversible oxidative deboronation in the presence of H₂O₂[1], or reversible covalent condensation with cis-1,2-diols to form cyclic boronate esters for saccharide sensing.

-

The Hydrochloride Salt (Biocompatibility): Free arylboronic acids often suffer from poor aqueous solubility, requiring high concentrations of cytotoxic organic co-solvents (e.g., DMSO) for in vitro assays. The hydrochloride salt form drastically enhances water solubility, enabling seamless integration into physiological buffers and live-cell imaging workflows[2].

Core Applications & Causality

Application A: Reaction-Based H₂O₂ Sensing via Oxidative Deboronation

Hydrogen peroxide is a critical secondary messenger in cellular signaling, but its overproduction is linked to oxidative stress and oncogenesis. Quinolin-4-ylboronic acid hydrochloride detects H₂O₂ through a highly specific, bioorthogonal reaction.

Causality of the Mechanism: The nucleophilic addition of H₂O₂ to the electron-deficient boron generates a charged tetrahedral boronate complex. This intermediate undergoes a rapid C–B bond migration toward the peroxide oxygen, followed by hydrolysis to yield 4-hydroxyquinoline[3]. The conversion from an electron-withdrawing boronic acid to an electron-donating hydroxyl group fundamentally alters the push-pull electronic state of the quinoline ring, triggering a massive "turn-on" fluorescence response[1]. Furthermore, the resulting 4-hydroxyquinoline can coordinate with metal ions like Al(III), which restricts non-radiative decay pathways via Chelation-Enhanced Fluorescence (CHEF), amplifying the signal up to 25-fold[4].

Figure 1: Oxidative deboronation mechanism of quinoline-boronic acid by H₂O₂.

Application B: Reversible Saccharide & Glycan Sensing

Beyond ROS detection, the boronic acid group can reversibly bind to molecules containing cis-diols, such as fructose, glucose, and cell-surface sialic acids[5]. Causality of the Mechanism: Upon binding a saccharide, the boronic acid converts into a cyclic boronate ester, which lowers the pKa of the boron center and alters the N–B interaction within the probe. This structural shift modulates the PET process from the quinoline nitrogen to the fluorophore core, resulting in a quantifiable ratiometric shift in fluorescence emission.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to verify both the chemical conversion and the biological response.

Protocol 1: Synthesis of Extended Fluorophores via Suzuki-Miyaura Coupling

Quinolin-4-ylboronic acid hydrochloride is an excellent cross-coupling partner for synthesizing complex, long-wavelength probes (e.g., BODIPY-quinoline conjugates)[2].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under N₂ atmosphere, combine 1.0 equivalent of a halogenated fluorophore (e.g., meso-bromo-BODIPY) and 1.5 equivalents of Quinolin-4-ylboronic acid hydrochloride.

-

Base Addition (Critical Step): Add 4.0 equivalents of anhydrous K₂CO₃. Causality: An excess of base is mandatory because the first equivalent is consumed neutralizing the hydrochloride salt of the boronic acid; the remainder is required to activate the boronic acid for the transmetalation step.

-